Nintedanib esylate

Übersicht

Beschreibung

Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .

Synthesis Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .Molecular Structure Analysis

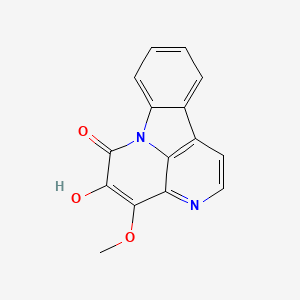

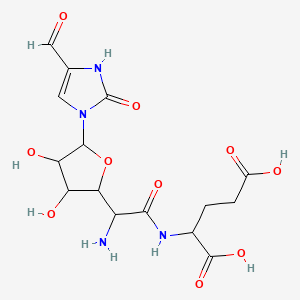

The chemical formula of Nintedanib esylate is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .Chemical Reactions Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .Physical And Chemical Properties Analysis

Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .Wissenschaftliche Forschungsanwendungen

Angiokinase Inhibition

Nintedanib esylate is a potent inhibitor of angiokinases, which are enzymes involved in the formation of blood vessels. It specifically inhibits vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptors, which play a crucial role in angiogenesis .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

It is used for the treatment of IPF, a chronic and ultimately fatal disease characterized by a progressive decline in lung function. The drug helps to slow down the progression of fibrosis by inhibiting multiple tyrosine kinases involved in the fibrotic process .

Non-Small Cell Lung Cancer Therapy

Nintedanib esylate is designated for the treatment of non-small cell lung cancer (NSCLC). It works by interfering with the signaling pathways that promote cancer cell proliferation and survival .

Pharmacokinetics and Pharmacodynamics

Studies have shown that Nintedanib has time-independent pharmacokinetic characteristics, meaning its absorption and action are consistent over time, making it a reliable option for chronic conditions like cancer and IPF .

Bioavailability Enhancement

Research has been conducted to enhance the oral bioavailability of Nintedanib esylate, which is naturally low due to first-pass metabolism. Techniques like TPGS liposomes have been explored to increase its effectiveness when administered orally .

COVID-19 Related Fibrosis

Nintedanib’s mechanism suggests it could be one of the potential agents for inhibiting and reversing the fibrosis process related to COVID-19 infections, providing a new avenue for treating long-term effects of the disease .

Wirkmechanismus

Target of Action

Nintedanib esylate is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1/2/3) , fibroblast growth factor receptors (FGFR1/2/3) , and platelet-derived growth factor receptors (PDGFRα/β) . These receptors play crucial roles in angiogenesis and cell proliferation, making them key targets in the treatment of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Mode of Action

Nintedanib esylate competitively binds to the adenosine triphosphate (ATP) binding pocket of these kinases, blocking the intracellular signaling cascades . This inhibition prevents the activation of these kinases, thereby disrupting the signaling pathways that promote cell proliferation, migration, and survival .

Biochemical Pathways

By inhibiting VEGFR, FGFR, and PDGFR, nintedanib esylate disrupts several key biochemical pathways. These include the VEGF and FGF pathways, which are involved in angiogenesis, and the PDGF pathway, which is involved in cell proliferation and differentiation . The disruption of these pathways leads to the inhibition of angiogenesis and fibroblast proliferation, which are key processes in the pathogenesis of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Pharmacokinetics

Nintedanib esylate exhibits time-independent pharmacokinetic characteristics. Maximum plasma concentrations are reached approximately 2–4 hours after oral administration, and thereafter decline at least bi-exponentially . Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib is about 10–15 hours .

Result of Action

The inhibition of VEGFR, FGFR, and PDGFR by nintedanib esylate leads to a decrease in angiogenesis and fibroblast proliferation. This results in a slowing down of the progressive loss of lung function in diseases such as idiopathic pulmonary fibrosis . As a chemotherapeutic agent for non-small cell lung cancer, nintedanib esylate is used in combination with other drugs to inhibit tumor growth .

Action Environment

The action of nintedanib esylate can be influenced by various environmental factors. For instance, the drug should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the drug’s pharmacokinetics can be affected by potent inhibitors or inducers of the P-glycoprotein transporter . Therefore, coadministration of such drugs should be undertaken with care .

Safety and Hazards

Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

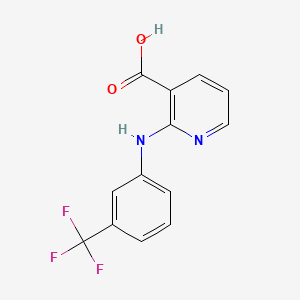

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215873 | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nintedanib esylate | |

CAS RN |

656247-18-6 | |

| Record name | Nintedanib esylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB ESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

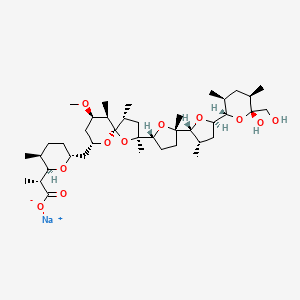

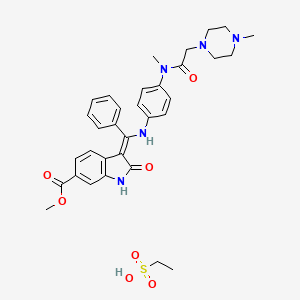

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)